molecular formula C20H20FN5O2 B361621 3-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one CAS No. 440331-81-7

3-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B361621
CAS No.: 440331-81-7
M. Wt: 381.4g/mol
InChI Key: OMRQHCFWXHNHGM-UHFFFAOYSA-N
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Description

3-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one is a chemical compound known for its interesting structural and pharmacological properties. The compound contains a fluorophenyl group attached to a piperazine ring, which is further linked to a benzotriazinone moiety through an oxopropyl chain. This unique structure makes it a promising candidate for various scientific research applications.

Preparation Methods

The synthesis of 3-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one generally involves multi-step organic reactions:

  • Synthetic Routes and Reaction Conditions

    : The process begins with the preparation of 4-(4-fluorophenyl)-1-piperazine, which is then reacted with suitable intermediates under controlled conditions to form the oxopropyl linkage. Final steps typically include the formation of the benzotriazinone core via cyclization reactions. The synthesis requires careful management of reaction conditions such as temperature, pH, and solvent to ensure high yield and purity.

  • Industrial Production Methods

    : On an industrial scale, the synthesis would be optimized for efficiency and cost-effectiveness, potentially involving catalytic processes and automated systems to manage large volumes.

Chemical Reactions Analysis

3-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions:

  • Types of Reactions

    : It can participate in oxidation and reduction reactions, nucleophilic substitution, and electrophilic aromatic substitution, among others.

  • Common Reagents and Conditions

    : Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and solvents such as ethanol or dimethyl sulfoxide.

  • Major Products

    : The reactions yield a variety of products, including substituted benzotriazinones, fluorophenyl derivatives, and modified piperazine structures, depending on the specific conditions used.

Scientific Research Applications

This compound has significant potential in multiple fields:

  • Chemistry

    : Used as an intermediate in the synthesis of more complex molecules.

  • Biology

    : Investigated for its potential as a ligand in receptor binding studies.

  • Medicine

    : Explored for its potential therapeutic properties, including anti-inflammatory and psychoactive effects.

  • Industry

    : Considered for use in material science due to its stable structural properties.

Mechanism of Action

The exact mechanism of action of 3-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one varies depending on its application:

  • Molecular Targets

    : It often targets specific receptors in biological systems, such as neurotransmitter receptors in the brain.

  • Pathways Involved

    : The compound might modulate signaling pathways, including those related to inflammation or neurotransmission, by binding to receptors and altering their activity.

Comparison with Similar Compounds

When compared to other compounds, this one stands out due to its unique combination of structural features:

  • Similar Compounds

    : Other benzotriazinones and fluorophenyl derivatives.

  • Uniqueness

    : Its specific structural components (i.e., the combination of the piperazine, fluorophenyl, and benzotriazinone groups) give it distinct properties that may enhance its efficacy and stability in various applications.

Hope this gives you a solid understanding of this fascinating compound!

Properties

IUPAC Name

3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-1,2,3-benzotriazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O2/c21-15-5-7-16(8-6-15)24-11-13-25(14-12-24)19(27)9-10-26-20(28)17-3-1-2-4-18(17)22-23-26/h1-8H,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRQHCFWXHNHGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCN3C(=O)C4=CC=CC=C4N=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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